(2-Aminophenyl) (4-ethylphenyl)methanone
Description
(2-Aminophenyl)(4-ethylphenyl)methanone is a benzophenone derivative characterized by two aromatic rings connected via a ketone group. One phenyl ring bears an amino (-NH₂) substituent at the ortho position (2-position), while the other phenyl ring has an ethyl (-CH₂CH₃) group at the para position (4-position). This structural configuration imparts unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and organic synthesis.
The compound’s molecular formula is C₁₅H₁₅NO, with a molecular weight of 225.29 g/mol (calculated).
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(2-aminophenyl)-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C15H15NO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3 |
InChI Key |
NPBPXTOTUGBXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethyl group in the target compound increases molecular weight by ~28 g/mol compared to the non-ethylated analog, likely improving membrane permeability but reducing aqueous solubility .
- Thienyl or furan substituents (as in and ) introduce heterocyclic diversity, affecting electronic properties and binding interactions in biological targets .
Target Compound:
Grignard Reaction: Reaction of 2-aminobenzophenone derivatives with ethyl magnesium bromide under inert conditions, followed by oxidation .
Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura coupling between 2-aminophenylboronic acid and 4-ethylbromobenzene, though this method is speculative based on protocols in and .
Comparative Syntheses:
- (2-Aminophenyl)(phenyl)methanone: Synthesized via condensation of 2-nitrobenzophenone followed by reduction (e.g., using NH₄OAc/Fe) .
- Aryl Quinazolinones: Utilize 2-aminobenzophenone oxime with aryl isothiocyanates, highlighting the versatility of aminobenzophenone precursors .
Target Compound:
The 4-ethylphenyl group may enhance interactions with hydrophobic pockets in enzymes or receptors.
Comparative Bioactivity:
- (2-Aminophenyl)(phenyl)methanone Derivatives: Exhibit potent anti-inflammatory activity as p38 MAP kinase inhibitors (IC₅₀ = 6–14 nM for cytokine suppression) .
- Tetrahydro-β-carboline Methanones: Show inhibitory effects on aminopeptidase N, a target in cancer chemotherapy .
- Thienyl/Furan Derivatives : Heterocyclic moieties may confer selectivity for specific biological targets, such as kinases or GPCRs .
Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., -NH₂, -OCH₃): Enhance hydrogen bonding and target affinity .
- Lipophilic Substituents (e.g., -CH₂CH₃): Improve blood-brain barrier penetration but may reduce solubility .
Industrial and Market Considerations
While (2-aminophenyl)(4-ethylphenyl)methanone itself lacks direct market data, analogs like (2-aminophenyl)(pyrrolidin-1-yl)methanone () are projected to grow in demand due to applications in drug discovery. The global market for benzophenone derivatives is driven by pharmaceutical and agrochemical sectors, with a CAGR of ~4.5% (2020–2025) .
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